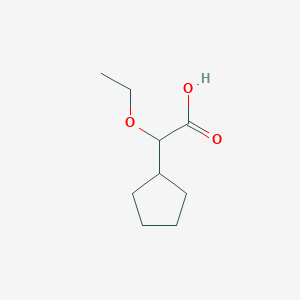

2-Cyclopentyl-2-ethoxyacetic acid

Description

Structural Frameworks and Synthetic Significance within Carboxylic Acid Derivatives

Carboxylic acid derivatives are a cornerstone of organic synthesis, defined by an acyl group (RCO-) attached to an electronegative atom that can function as a leaving group in nucleophilic acyl substitution reactions. google.com The α-alkoxy-α-cycloalkyl acetic acid framework incorporates several key structural elements: a carboxylic acid for further functionalization (e.g., amidation, esterification), an ether linkage, and a cycloalkane ring.

The synthesis of these compounds can be approached through various methods. A general patented process involves the reaction of an alcohol with a base to form an alkoxide, which is then reacted with a salt of a monohaloacetic acid. chemicalbook.com For 2-Cyclopentyl-2-ethoxyacetic acid specifically, a plausible synthetic route could start from a precursor such as 2-cyclopentyl-2-oxoacetic acid nih.govnih.gov or 2-cyclopentyl-2-hydroxyacetic acid. orgsyn.org The synthesis of ethoxyacetic acid, a related simpler structure, has been achieved by reacting chloroacetic acid with sodium ethoxide. biosynth.com A similar Williamson ether synthesis approach could be envisioned for the target molecule, starting from the corresponding α-hydroxy acid derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1549522-72-6 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| SMILES | CCOC(C1CCCC1)C(=O)O |

This data is compiled from chemical supplier and database information.

Relevance of the α-Chiral Center in α-Substituted Acetic Acid Architectures

The α-carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The stereochemistry of a molecule is a critical factor in drug design and development, as biological systems like enzymes and receptors are themselves chiral. nih.gov The different spatial arrangements of enantiomers can lead to significant variations in their pharmacological activity, potency, and toxicology. nih.gov

Consequently, the ability to control the stereochemistry at the α-center is of paramount importance. The development of stereoselective and asymmetric syntheses is a major focus in modern organic chemistry to produce single, active enantiomers, thereby improving the therapeutic index and reducing potential side effects associated with a racemic mixture. nih.govresearchgate.net For α-substituted carboxylic acids, numerous catalytic asymmetric strategies have been developed to efficiently create the desired α-stereogenic center. nih.gov The synthesis of enantiomerically pure α-hydroxy acids, which can serve as precursors to α-alkoxy acids, is a well-established field. nih.gov

Overview of Research Trajectories for Complex Organic Building Blocks

In recent years, medicinal chemistry has seen a significant trend toward the use of complex, three-dimensional (3D) molecular building blocks. nih.gov There is a growing recognition that molecules with higher sp³ character and defined stereochemistry are more likely to exhibit higher target specificity and improved physicochemical properties, potentially leading to safer and more effective drugs. nih.gov

α-Alkoxy-α-cycloalkyl acetic acids, such as this compound, fit perfectly within this research trajectory. They offer a departure from the flat, aromatic structures that have historically dominated screening libraries. The incorporation of a cycloalkyl group increases the molecule's 3D profile and lipophilicity. These complex building blocks are valuable for creating libraries of diverse and structurally unique compounds for high-throughput screening and for the synthesis of targeted therapeutics. nih.gov Research in this area focuses on developing efficient and scalable syntheses for these building blocks and incorporating them into discovery programs for new bioactive agents. google.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-ethoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFIWJFDKIVAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Elaboration of 2 Cyclopentyl 2 Ethoxyacetic Acid

Direct Synthetic Routes and Strategic Retrosynthetic Analyses

The design of a synthetic route to 2-Cyclopentyl-2-ethoxyacetic acid can be approached through retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify potential starting materials and key bond formations. youtube.comamazonaws.comoregonstate.eduethz.chresearchgate.net The primary disconnections for this compound involve the carbon-carbon bond between the cyclopentyl group and the α-carbon, and the carbon-oxygen bond of the ethoxy group.

Alkylation Approaches Utilizing α-Halogenated Acetic Acid Precursors

A common and straightforward method for the synthesis of α-substituted carboxylic acids involves the alkylation of an enolate derived from an acetic acid equivalent. libretexts.org In the context of this compound, this strategy would typically involve an α-halogenated acetic acid derivative as a key precursor.

One potential route begins with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. The first step would be the introduction of the ethoxy group via a Williamson ether synthesis. orgsyn.org This involves reacting the α-haloacetic acid with sodium ethoxide. The resulting ethoxyacetic acid can then be alkylated at the α-position with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a strong base to generate the target molecule.

Table 1: Key Reactions in Alkylation Approach

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | Chloroacetic acid, Sodium ethoxide | Ethanol (B145695) | Ethoxyacetic acid | Williamson ether synthesis |

| 2 | Ethoxyacetic acid, Cyclopentyl bromide | Strong base (e.g., LDA) | This compound | Alkylation |

LDA = Lithium diisopropylamide

Cyclopentyl Group Introduction Strategies

The introduction of the cyclopentyl moiety is a critical step in the synthesis. Beyond the direct alkylation mentioned above, other strategies can be employed.

One alternative involves the use of a Grignard reagent. libretexts.org Cyclopentylmagnesium bromide can be reacted with an appropriate electrophile. For instance, reacting cyclopentylmagnesium bromide with diethyl oxalate (B1200264) would yield ethyl 2-cyclopentyl-2-oxoacetate. Subsequent reduction of the ketone and etherification of the resulting alcohol would lead to the desired product.

Another approach could involve the Friedel-Crafts acylation of a suitable cyclopentyl-containing aromatic compound, followed by a series of transformations to convert the acyl group into the desired carboxylic acid functionality. However, for a non-aromatic target like this compound, this is less direct. A more relevant acylation could involve reacting cyclopentanecarboxylic acid with a reagent like thionyl chloride to form the acid chloride, which can then be used in further reactions. google.com

Ethoxy Group Incorporation Methodologies

The timing of the ethoxy group's introduction is a key strategic consideration. As described in section 2.1.1, it can be introduced early in the synthesis by reacting an α-haloacetic acid with sodium ethoxide. orgsyn.org

Alternatively, the ethoxy group can be introduced later in the synthetic sequence. For example, if the synthesis proceeds through an α-hydroxy acid intermediate (2-cyclopentyl-2-hydroxyacetic acid), this alcohol can be etherified to install the ethoxy group. This etherification can be achieved under acidic or basic conditions, for example, using ethyl iodide in the presence of a base like sodium hydride.

Stereoselective Synthesis of this compound

Given that this compound possesses a stereocenter at the α-carbon, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of high importance. rsc.org

Asymmetric Catalysis in α-Functionalization Reactions

Asymmetric catalysis offers an efficient way to introduce chirality. acs.org This can involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of chiral α-alkoxy carboxylic acids, several catalytic asymmetric strategies have been developed. rsc.org

One approach could utilize a chiral phase-transfer catalyst for the alkylation of an ethoxyacetic acid derivative. Another advanced method involves the catalytic asymmetric addition of a cyclopentyl nucleophile to an α-keto ester derivative, followed by transformations to the carboxylic acid. acs.org Nickel-catalyzed asymmetric arylation/vinylation of racemic 1-chloro-1-alkanol esters has also been reported as a method for synthesizing chiral carbinol esters, which could be adapted. nih.gov

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are a well-established and reliable method for controlling stereochemistry in synthesis. numberanalytics.comwikipedia.orgsigmaaldrich.comchemeurope.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is later removed. numberanalytics.comwikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone (Evans auxiliary) or a pseudoephedrine derivative, could be acylated with ethoxyacetic acid. wikipedia.orgchemeurope.comnih.gov The resulting amide enolate can then be alkylated with cyclopentyl bromide. The chiral auxiliary sterically directs the approach of the electrophile, leading to a high degree of diastereoselectivity. chemeurope.com Finally, the chiral auxiliary is cleaved to afford the enantiomerically enriched this compound.

Table 2: Example of a Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents |

| 1 | Acylation of a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with ethoxyacetyl chloride. | n-BuLi, Ethoxyacetyl chloride |

| 2 | Diastereoselective alkylation of the resulting N-acyloxazolidinone with cyclopentyl bromide. | LDA, Cyclopentyl bromide |

| 3 | Cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. | LiOH, H₂O₂ |

The choice of a specific synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Diastereoselective Synthetic Routes

The creation of the chiral center in this compound with a specific stereochemistry is the primary challenge in its synthesis. Diastereoselective synthetic routes are designed to favor the formation of one diastereomer over others. Several established strategies in asymmetric synthesis can be hypothetically applied to achieve this for the target molecule.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of this compound, a potential route could start from a chiral alcohol, which is converted to an enolate. The diastereoselective alkylation of this chiral enolate with a cyclopentyl halide would establish the desired stereocenter. Subsequent etherification of the hydroxyl group and hydrolysis of the auxiliary would yield the target acid. Evans' oxazolidinones are well-known chiral auxiliaries that have been successfully used for the diastereoselective alkylation of carboxylic acid derivatives. researchgate.net

Organocatalysis represents another powerful tool for asymmetric synthesis. youtube.com Chiral amines, such as proline and its derivatives, can catalyze the α-functionalization of carbonyl compounds with high enantioselectivity. youtube.comnih.gov A plausible organocatalytic route to a precursor of this compound could involve the asymmetric α-oxidation of a cyclopentyl-substituted aldehyde or ketone to introduce the hydroxyl group, which can then be etherified. nih.gov

Biocatalysis , leveraging the high stereoselectivity of enzymes, offers a green and efficient alternative. rsc.org Enzymes such as hydrolases, lyases, and oxidoreductases can be employed for the asymmetric synthesis of α-hydroxy and α-alkoxy acids. nih.govnih.gov For instance, a kinetic resolution of a racemic mixture of 2-Cyclopentyl-2-hydroxyacetic acid ester using a lipase (B570770) could provide access to the enantiopure hydroxy acid, which could then be etherified to the ethoxy derivative. Alternatively, the asymmetric reduction of a 2-cyclopentyl-2-oxoacetic acid derivative using a ketoreductase could directly yield the chiral hydroxy precursor with high enantiomeric excess. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of a synthetic route are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a practical and scalable synthesis of this compound.

In catalytic asymmetric reactions, the choice of catalyst and ligand is paramount for achieving high diastereoselectivity. numberanalytics.com For metal-catalyzed reactions, a systematic screening of different metal precursors and chiral ligands is typically performed. The electronic and steric properties of the ligand play a crucial role in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. For instance, in a hypothetical asymmetric hydrogenation of a suitable unsaturated precursor to this compound, various chiral phosphine (B1218219) ligands could be screened in combination with rhodium or iridium catalysts. acs.org

Table 1: Hypothetical Catalyst and Ligand Screening for Asymmetric Hydrogenation

| Entry | Catalyst Precursor | Chiral Ligand | Diastereomeric Excess (d.e.) (%) |

| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | 85 |

| 2 | [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | 92 |

| 3 | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | 95 |

| 4 | [Ir(COD)Cl]₂ | (R)-SYNPHOS | 97 |

This table presents hypothetical data for illustrative purposes.

The design of new ligands is an active area of research aimed at further improving selectivity and catalyst activity. numberanalytics.com Bifunctional catalysts, which possess both a metal-binding site and a group capable of interacting with the substrate through non-covalent interactions, have shown great promise in asymmetric catalysis. frontiersin.org

The solvent can have a profound impact on the rate, yield, and selectivity of a reaction. mdpi.com Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can influence the stability of transition states and intermediates. Therefore, a careful selection and screening of solvents are essential for optimizing the synthesis of this compound. For instance, in a diastereoselective alkylation reaction, the choice of an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether could significantly affect the stereoselectivity. researchgate.net

Table 2: Hypothetical Solvent Screening for a Diastereoselective Alkylation Step

| Entry | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

| 1 | Tetrahydrofuran (THF) | -78 | 90 |

| 2 | Diethyl Ether | -78 | 95 |

| 3 | Dichloromethane (DCM) | -78 | 75 |

| 4 | Toluene | -78 | 82 |

This table presents hypothetical data for illustrative purposes.

Reaction medium engineering also involves the use of biphasic systems or ionic liquids to facilitate product separation and catalyst recycling, contributing to a more sustainable process.

The development of modern synthetic methodologies increasingly incorporates the principles of green chemistry to minimize environmental impact. acs.org This includes the use of non-toxic, renewable starting materials, atom-economical reactions that maximize the incorporation of all starting materials into the final product, and the use of catalytic rather than stoichiometric reagents. researchgate.netrsc.org

Biocatalytic routes, as mentioned earlier, are inherently green due to the use of biodegradable catalysts (enzymes) that operate under mild conditions (neutral pH, room temperature) in aqueous media. rsc.org The use of continuous flow chemistry can also contribute to a more sustainable process by improving safety, reducing waste, and enabling easier scale-up. numberanalytics.com Furthermore, the development of synthetic routes that avoid the use of hazardous reagents and minimize the number of synthetic steps is a key aspect of sustainable chemistry. acs.org For the synthesis of this compound, this could involve exploring direct C-H activation and functionalization strategies to reduce the reliance on pre-functionalized starting materials. acs.org

Chemical Reactivity and Transformational Pathways of 2 Cyclopentyl 2 Ethoxyacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of derivatization and transformation reactions.

Esterification and Amidation Derivatizations

The synthesis of esters and amides from 2-Cyclopentyl-2-ethoxyacetic acid represents a fundamental set of transformations. Esterification can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, the reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride would yield ethyl 2-cyclopentyl-2-ethoxyacetate. A general procedure for the esterification of a similar compound, ethoxyacetic acid, involves saturating an alcoholic solution of the acid with dry hydrogen chloride and allowing the reaction to proceed at room temperature. orgsyn.org

Amidation can be accomplished by first converting the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyclopentyl-2-ethoxyacetyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. A patent describing the synthesis of cyclopentyl bromoacetamide from cyclopentyl bromoacetyl chloride and aqueous ammonia (B1221849) provides a precedent for the amidation of cyclopentyl-substituted acyl halides. google.com

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| Esterification | This compound, Ethanol | H₂SO₄ (catalytic) | Ethyl 2-cyclopentyl-2-ethoxyacetate |

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 2-cyclopentyl-2-ethoxyethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this transformation. Alternatively, milder and more selective methods have been developed. For example, a manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has been shown to reduce a variety of carboxylic acids to their respective alcohols under relatively mild conditions. nih.gov

The partial reduction to the corresponding aldehyde, 2-cyclopentyl-2-ethoxyacetaldehyde, is a more challenging transformation as aldehydes are generally more susceptible to reduction than carboxylic acids. This often requires the use of specialized reagents or multi-step procedures, for instance, by first converting the carboxylic acid to a Weinreb amide followed by reduction with a mild hydride source.

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires specific structural features, most commonly a β-carbonyl group. csbsju.edu The structure of this compound lacks this activating group, suggesting that its decarboxylation would require more forcing conditions, such as high temperatures or the presence of a strong acid or base catalyst. The mechanism would likely proceed through a less stable carbanionic or carbocationic intermediate compared to β-keto acids. iitk.ac.in While spontaneous decarboxylation upon heating is unlikely under normal conditions, catalyzed processes could potentially lead to the formation of cyclopentyl ethyl ether.

Transformations at the α-Stereocenter

The α-carbon of this compound is a stereocenter, and its configuration can be subject to change under certain reaction conditions. This position is also activated by the adjacent carboxylic acid and ether functionalities, allowing for specific substitution reactions.

Epimerization and Racemization Studies

If this compound is prepared in an enantiomerically enriched form, the stability of its stereocenter is a key consideration. Epimerization, the change in configuration at a single stereocenter, can occur if the α-proton is abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers (racemization). The acidity of the α-proton in α-alkoxy carboxylic acids makes them susceptible to base-mediated epimerization. nih.gov For example, processes for the racemization of optically active carboxylic acids, such as profen-type compounds which also possess an α-stereocenter, have been developed using nitrogenous bases at elevated temperatures. google.com

Nucleophilic and Electrophilic Substitutions at the α-Position

The α-proton's acidity allows for its removal by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in SN2 reactions with electrophiles like alkyl halides. This is the fundamental principle behind the malonic ester and acetoacetic ester syntheses, which are used to form new carbon-carbon bonds at the α-position. libretexts.orgmasterorganicchemistry.com By analogy, deprotonation of this compound or its corresponding ester with a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic species capable of reacting with various electrophiles.

Direct electrophilic substitution at the α-position is less common for carboxylic acids themselves. However, after conversion to an enolate or a related nucleophilic species, the α-carbon can react with electrophiles. For instance, the enolate could be halogenated by reacting it with a source of electrophilic halogen, such as N-bromosuccinimide (NBS) or molecular bromine.

Table 2: Potential Transformations at the α-Stereocenter

| Transformation Type | Key Intermediate | Potential Reaction | Product Type |

|---|---|---|---|

| Epimerization/Racemization | Enolate | Base-catalyzed proton abstraction and reprotonation | Racemic mixture of this compound |

| Nucleophilic Substitution | Enolate | Alkylation with an alkyl halide (e.g., CH₃I) | α-alkylated this compound derivative |

| Electrophilic Substitution (via enolate) | Enolate | Halogenation with an electrophilic halogen source (e.g., NBS) | α-halo-2-Cyclopentyl-2-ethoxyacetic acid derivative |

Reactivity of the Ethoxy Group

The ethoxy group, an ether linkage, is generally characterized by its chemical stability and lack of reactivity under many conditions. masterorganicchemistry.com However, under specific and often forcing conditions, it can undergo cleavage and other transformations.

Ether cleavage involves the breaking of one of the carbon-oxygen single bonds. wikipedia.org This is one of the few general reactions that ethers undergo and is typically facilitated by strong acids. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic substitution, which can follow either an SN1 or SN2 pathway depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

For this compound, two potential sites for cleavage exist: the bond between the ethyl group and the oxygen, and the bond between the oxygen and the tertiary carbon attached to the cyclopentyl ring.

SN2 Pathway: Treatment with a strong acid like hydrogen iodide (HI) or hydrogen bromide (HBr) protonates the ether oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent SN2 attack by the halide nucleophile (I⁻ or Br⁻) would likely occur at the less sterically hindered ethyl group. libretexts.org This would yield iodoethane (B44018) (or bromoethane) and 2-cyclopentyl-2-hydroxyacetic acid.

SN1 Pathway: The carbon atom attached to both the cyclopentyl ring and the ethoxy group is tertiary. Ethers with tertiary alkyl groups tend to cleave via an SN1 mechanism because they can form a stable carbocation intermediate. masterorganicchemistry.comlibretexts.org In this pathway, after protonation of the ether oxygen, the C-O bond would break to form ethanol and a stable tertiary carbocation. This carbocation would then react with the halide nucleophile.

The specific pathway depends on the reaction conditions and the relative stability of the potential intermediates. youtube.com

Table 1: Summary of Ether Cleavage Reactions

| Reagent | Probable Pathway(s) | Products |

| Hydrogen Iodide (HI) | SN2 at the ethyl group | 2-Cyclopentyl-2-hydroxyacetic acid and Iodoethane |

| Hydrogen Bromide (HBr) | SN2 at the ethyl group | 2-Cyclopentyl-2-hydroxyacetic acid and Bromoethane |

| Strong Acid (e.g., H₂SO₄) / Water | SN1 at the tertiary carbon | Ethanol and 2-cyclopentyl-2-hydroxyacetic acid (via hydration of carbocation) |

The ether linkage is notably resistant to both oxidation and reduction. Ethers are stable in the presence of most oxidizing agents, such as permanganate (B83412) and dichromate, as well as common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride. Their general inertness is a key reason for their widespread use as solvents in chemical reactions. masterorganicchemistry.com

Transformations such as oxidation would require harsh conditions that would likely affect other parts of the molecule, particularly the carboxylic acid and the C-H bonds of the cyclopentyl ring, before cleaving the ether linkage itself. Specific, documented oxidation or reduction pathways that selectively target the ether linkage in compounds like this compound are not common in standard organic synthesis.

Table 2: General Reactivity of the Ether Linkage to Oxidation and Reduction

| Reaction Type | Reagent Class | General Reactivity |

| Oxidation | Common Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇) | Generally unreactive |

| Reduction | Common Reducing Agents (e.g., NaBH₄, LiAlH₄, H₂/Pd) | Generally unreactive |

Cyclopentyl Ring Modifications and Annulations

The cyclopentyl ring consists of sp³-hybridized carbons and is relatively unreactive, similar to other alkanes. However, it can participate in certain reactions, including functionalization and rearrangements that alter the ring structure itself.

Introducing new functional groups onto the cyclopentyl ring typically requires overcoming the stability of its C-H bonds. The most common approach for such saturated systems is free-radical halogenation. This reaction is not selective and would likely lead to a mixture of products, with halogenation occurring at any of the positions on the ring (alpha, beta, or gamma relative to the substituent). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, usually requiring UV light or high temperatures to initiate.

Table 3: Representative Functionalization of the Cyclopentyl Ring

| Reaction Type | Reagents | Potential Products |

| Free-Radical Bromination | Br₂, UV light | Mixture of brominated this compound isomers |

| Free-Radical Chlorination | Cl₂, UV light | Mixture of chlorinated this compound isomers |

Ring expansion and contraction reactions are rearrangements that alter the size of a cyclic system. wikipedia.org These transformations are often driven by the desire to relieve ring strain or to form a more stable intermediate, such as a more substituted carbocation. chemistrysteps.com

Ring Expansion: The cyclopentyl ring in this compound could theoretically be expanded to a more stable cyclohexane (B81311) ring. chemistrysteps.com Such a reaction, often a type of Wagner-Meerwein rearrangement, typically proceeds through a carbocation intermediate adjacent to the ring. etsu.edu For instance, if a derivative of the target molecule could be synthesized to have a leaving group on a carbon attached directly to the ring (an exocyclic carbon), its departure could trigger the migration of one of the ring's C-C bonds, resulting in a six-membered ring. wikipedia.org The Tiffeneau-Demjanov rearrangement is a classic example where an aminomethylcycloalkane is converted to a larger cyclic ketone, demonstrating this principle.

Ring Contraction: While less common for a cyclopentane (B165970) (which has relatively low ring strain compared to cyclobutane (B1203170) or cyclopropane), ring contraction is also a possibility under certain conditions. chemistrysteps.comchemistrysteps.com Cationic rearrangements can lead to the formation of a smaller ring if it results in a more stable carbocation. chemistrysteps.comresearchgate.net For example, the formation of a carbocation at a secondary position within the cyclopentyl ring could potentially rearrange to a cyclopropylmethyl or cyclobutyl carbocation, although this is generally less favorable than expansion to a cyclohexyl system.

Table 4: Potential Ring Rearrangements

| Rearrangement Type | Driving Force | Hypothetical Outcome for a Derivative |

| Ring Expansion | Relief of ring strain, formation of a more stable carbocation | Conversion of the cyclopentyl group to a cyclohexyl group |

| Ring Contraction | Formation of a more stable carbocation | Conversion of the cyclopentyl group to a substituted cyclobutyl group |

Stereochemical Investigations of 2 Cyclopentyl 2 Ethoxyacetic Acid

Enantiomeric Resolution Techniques

The separation of a racemic mixture of 2-Cyclopentyl-2-ethoxyacetic acid into its individual enantiomers is a critical step for any detailed stereochemical study. The primary methods for achieving this separation fall into three main categories: classical resolution, chromatographic enantioseparation, and enzymatic resolution.

Classical Resolution Methods

Classical resolution via the formation of diastereomeric salts is a well-established and widely used technique for separating enantiomers of acidic and basic compounds. wikipedia.org For a carboxylic acid like this compound, this would involve reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization. wikipedia.org

The choice of the chiral resolving agent is crucial and often determined empirically. Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. The process involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The optically pure acid can then be recovered from the separated salt by acidification. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer.

Table 1: Potential Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Type | Rationale for Use |

| (R)-1-Phenylethylamine | Synthetic Amine | Widely used for resolving various carboxylic acids due to its commercial availability and effectiveness in forming crystalline salts. |

| (S)-1-Phenylethylamine | Synthetic Amine | Used to isolate the opposite enantiomer of the acid compared to its (R)-counterpart. |

| Brucine | Natural Alkaloid | A complex, rigid structure that can provide excellent diastereomeric discrimination. |

| Strychnine | Natural Alkaloid | Similar to brucine, it is a readily available chiral base often used in classical resolutions. |

| Quinine | Natural Alkaloid | Another commonly used alkaloid with multiple chiral centers, offering potential for effective diastereomeric salt formation. |

Chromatographic Enantioseparation Strategies

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For an acidic compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used. yakhak.org The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

Another approach is the use of macrocyclic glycopeptide-based CSPs, which offer a wide range of chiral recognition capabilities due to their complex structures containing multiple stereogenic centers and various functional groups. nih.gov

Table 2: Potential HPLC-CSP Conditions for the Enantioseparation of this compound

| Chiral Stationary Phase | Potential Mobile Phase | Detection | Principle of Separation |

| Chiralcel® OD-H (Cellulose-based) | Hexane/Isopropanol with Trifluoroacetic Acid | UV (210 nm) | Differential interaction with the carbamate (B1207046) derivatives of the cellulose backbone. |

| Chiralpak® AD-H (Amylose-based) | Hexane/Ethanol (B145695) with Trifluoroacetic Acid | UV (210 nm) | Enantioselective interactions within the helical grooves of the amylose derivative. |

| Astec® CHIROBIOTIC® V (Vancomycin-based) | Methanol (B129727)/Acetic Acid/Triethylamine | UV (210 nm) | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion with the glycopeptide structure. |

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. Lipases are the most commonly used enzymes for the resolution of carboxylic acids and their esters due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govchemrxiv.org

For this compound, a kinetic resolution strategy would typically involve the enantioselective esterification of the racemic acid with an alcohol in a non-aqueous solvent, catalyzed by a lipase (B570770). The enzyme will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. The resulting ester and the unreacted acid can then be easily separated. Alternatively, the racemic ester of this compound could be subjected to enantioselective hydrolysis catalyzed by a lipase in an aqueous buffer system.

Commonly used lipases for such resolutions include those from Candida antarctica (lipase B, often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia. researchgate.net The choice of enzyme, solvent, and acyl donor (for esterification) or reaction conditions (for hydrolysis) can significantly impact the efficiency and enantioselectivity of the resolution.

Determination of Absolute and Relative Configuration

Once the enantiomers of this compound are separated, determining their absolute and relative configurations is the next crucial step.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful non-destructive technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An electronic CD spectrum provides information about the spatial arrangement of the chromophores within the molecule.

For this compound, the carboxylic acid group and the ethoxy group would be the primary chromophores. The CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of these groups. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration for a series of related compounds, a more definitive assignment often requires comparison with theoretical calculations of the CD spectrum for a known configuration (e.g., the (R)- or (S)-enantiomer).

X-ray Crystallography of Chiral Derivatives

The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule in the solid state. Since it is often difficult to obtain suitable crystals of a carboxylic acid directly, it is common practice to form a crystalline derivative.

For this compound, this would involve forming a salt with a chiral amine of known absolute configuration, such as (R)-1-phenylethylamine. The resulting diastereomeric salt, if it forms suitable crystals, can be analyzed by X-ray diffraction. The known configuration of the chiral amine serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration of the acidic enantiomer within the crystal lattice.

Alternatively, if a heavy atom is introduced into the molecule, the anomalous dispersion effect can be used to determine the absolute configuration without the need for a chiral auxiliary. However, for a molecule like this compound, the formation of a diastereomeric salt is the more common and straightforward approach.

NMR Spectroscopy with Chiral Shift Reagents

Extensive research has been conducted into the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral shift reagents for the purpose of stereochemical elucidation. This technique is a powerful tool for differentiating between enantiomers. By introducing a chiral auxiliary agent to a racemic mixture, transient diastereomeric complexes are formed. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration.

The most commonly employed chiral shift reagents are lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃). The paramagnetic nature of the lanthanide ion induces significant shifts in the NMR signals of the substrate's protons that are in proximity to the binding site. Due to the chiral environment of the ligand, the magnitude of these induced shifts differs for each enantiomer, leading to the separation of their corresponding signals.

Despite a thorough search of scientific literature and chemical databases, no specific studies detailing the application of NMR spectroscopy with chiral shift reagents for the stereochemical investigation of this compound could be located. While the general principles of this analytical method are well-established for a wide range of chiral molecules, including carboxylic acids, specific experimental data, such as lanthanide-induced shifts (LIS) or optimized reagent-to-substrate ratios for this compound, are not available in the public domain.

Therefore, the presentation of detailed research findings and data tables for the enantiomeric differentiation of this compound using this specific technique cannot be provided at this time.

Computational Chemistry and Spectroscopic Analysis of 2 Cyclopentyl 2 Ethoxyacetic Acid

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Density Functional Theory Studies

A thorough conformational analysis of 2-Cyclopentyl-2-ethoxyacetic acid would typically commence with a broad search using molecular mechanics (MM) methods. MM force fields are computationally efficient and well-suited for exploring the vast conformational space arising from the rotation around the various single bonds and the puckering of the cyclopentyl ring. The cyclopentyl moiety itself is known to adopt non-planar conformations, primarily the "envelope" and "twist" forms, to alleviate ring strain. figshare.comnih.gov The energy difference between these forms is generally small, allowing for rapid interconversion. nih.gov

Following the initial MM scan, promising low-energy conformers would be subjected to more accurate optimization using Density Functional Theory (DFT). DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), provide a more reliable description of the electronic structure and, consequently, more accurate relative energies of the conformers. For a comprehensive study, the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is essential to mimic solution-phase behavior.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C-C-O-C) | Cyclopentyl Pucker | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| 1 | anti (~180°) | Envelope | 0.00 | 0.00 |

| 2 | gauche (~60°) | Envelope | 1.2 | 0.8 |

| 3 | gauche (~-60°) | Twist | 1.5 | 1.1 |

| 4 | anti (~180°) | Twist | 0.3 | 0.2 |

This table is illustrative and presents hypothetical data that would be the target of a dedicated computational study. The relative energies are representative of typical values for similar flexible molecules.

Analysis of Intramolecular Interactions and Steric Hindrance

The relative stability of the conformers of this compound is governed by a delicate balance of intramolecular interactions. Steric hindrance between the bulky cyclopentyl group and the ethoxy moiety plays a significant role. The puckering of the cyclopentyl ring influences the orientation of the substituent at the C2 position, which in turn affects its interaction with the ethoxy and carboxylic acid groups.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

NMR Chemical Shift Prediction and Conformer Averaging

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnyu.edu For a flexible molecule like this compound, it is crucial to perform these calculations on multiple low-energy conformers.

The predicted chemical shifts for each conformer are then averaged, weighted by their Boltzmann populations at a given temperature, to yield a theoretical spectrum that can be compared with experimental data. This process of conformer averaging is essential, as the experimentally observed spectrum is a time-average of all contributing conformations. Discrepancies between the predicted and experimental spectra can often provide deeper insights into the conformational preferences of the molecule in solution.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Dominant Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxyl) | 175.2 |

| C2 (chiral center) | 85.6 |

| C (O-C H₂) | 65.4 |

| C (C H₃) | 15.1 |

| C (Cyclopentyl, C1') | 42.3 |

| C (Cyclopentyl, C2'/C5') | 28.9 |

| C (Cyclopentyl, C3'/C4') | 25.7 |

This table is for illustrative purposes. The chemical shifts are hypothetical and represent typical values that would be calculated in a DFT/GIAO study.

Vibrational Spectroscopy (IR, Raman) Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating theoretical IR and Raman spectra. nih.gov These predicted spectra can be invaluable for assigning the vibrational modes observed in experimental spectra.

For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption expected around 1710-1760 cm⁻¹.

C-O stretches of the ether and carboxylic acid groups, in the 1000-1300 cm⁻¹ region.

C-H stretches of the cyclopentyl and ethoxy groups, just below 3000 cm⁻¹.

Vibrations of the cyclopentyl ring , which can be complex and are sensitive to the ring's conformation. figshare.comnih.gov

Analysis of the computed vibrational modes allows for a detailed understanding of how the different parts of the molecule move in each vibration and how these motions are coupled.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction kinetics. For this compound, several reaction pathways could be investigated.

A notable example from the literature is the computational study of the decomposition of alkoxyacetic acids, including ethoxyacetic acid. acs.org This study, using ab initio calculations, explored several molecular mechanisms. One energetically favorable pathway involves a stepwise process with the formation of an alcohol and an α-lactone intermediate, which then decomposes to formaldehyde (B43269) and carbon monoxide. acs.org The presence of the cyclopentyl group in this compound could influence the activation barriers of these steps due to steric and electronic effects.

Another potential reaction for investigation would be the esterification of the carboxylic acid group. Computational methods could be used to model the reaction pathway with an alcohol, identifying the transition states for the acid-catalyzed or base-catalyzed mechanisms and determining the reaction's energy profile. The flexibility of the cyclopentyl group and its potential to sterically hinder the approach of reactants would be a key aspect of such a study.

Transition State Analysis for Key Synthetic Steps

Transition state (TS) analysis is a computational method used to identify the highest energy structure along a reaction pathway, known as the transition state. This analysis is fundamental to understanding the kinetics of a chemical reaction, as the energy of the transition state determines the activation energy barrier.

For the synthesis of This compound via the proposed Williamson ether synthesis route, a transition state analysis would involve:

Locating the Transition State: Using quantum mechanical calculation methods (like Density Functional Theory - DFT), researchers would model the approach of the ethoxide ion to the carbon atom bearing the bromine atom. The goal is to find the exact geometry of the highest energy point on the reaction path, where the carbon-bromine bond is partially broken and the carbon-oxygen bond is partially formed.

Calculating Activation Energy: The energy difference between the reactants (the α-bromo ester and ethoxide) and the calculated transition state would yield the activation energy (Ea). This value is critical for predicting the reaction rate.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, representing the atoms moving through the transition state from reactant to product.

Data Availability: No published studies were found that performed this transition state analysis for the synthesis of This compound . Therefore, no data tables of activation energies, transition state geometries, or vibrational frequencies can be presented.

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed visualization of the entire reaction pathway from reactants to products, passing through the transition state. It maps the change in the system's energy as the geometry of the molecules evolves.

A reaction coordinate map for the key synthetic step of This compound would illustrate:

Energy Profile: A plot showing the potential energy of the system versus the reaction coordinate. This profile would clearly depict the energy of the reactants, the transition state, and the products, providing a complete thermodynamic and kinetic picture of the step.

Mechanism Visualization: The IRC calculation would trace the precise atomic movements. For instance, it would show the ethoxide ion approaching the electrophilic carbon, the inversion of stereochemistry if the center is chiral (an SN2 reaction), and the departure of the bromide leaving group.

Data Availability: As with the transition state analysis, no publicly available research has been conducted to generate a reaction coordinate map for the synthesis of this specific compound. Constructing such a map requires specialized software and significant computational resources, and the results for this particular molecule have not been published.

Applications of 2 Cyclopentyl 2 Ethoxyacetic Acid As a Synthetic Intermediate

Precursor in Complex Molecule Synthesis

The potential for 2-Cyclopentyl-2-ethoxyacetic acid to serve as a starting material for more complex molecular architectures is theoretically plausible. However, specific examples and detailed methodologies are not documented in current literature.

The presence of a stereocenter at the alpha-carbon, substituted with a cyclopentyl and an ethoxy group, inherently positions this compound as a potential chiral building block. In principle, resolution of its racemic mixture could provide access to enantiomerically pure starting materials for asymmetric synthesis. wikipedia.orgtcichemicals.com The general utility of chiral carboxylic acids as precursors in the synthesis of complex, optically active molecules is well-established. beilstein-journals.org However, a thorough search of scientific databases and patent literature did not yield any specific studies or examples where this compound has been explicitly used as a chiral auxiliary or starting material for the enantioselective synthesis of other compounds.

Carboxylic acids and their derivatives are fundamental starting materials for the synthesis of a wide variety of heterocyclic compounds. google.comclockss.org The structure of this compound contains functional groups that could potentially be manipulated to form heterocyclic rings. For instance, the carboxylic acid could be converted into an amide, which could then undergo cyclization with another functional group. However, there is no specific research in the available literature that demonstrates the use of this compound as a scaffold for the construction of any particular heterocyclic systems.

Role in the Development of Advanced Organic Materials

The incorporation of cyclic moieties and functional groups into polymers and coordination complexes can impart unique properties to the resulting materials. While the cyclopentyl group in this compound could influence material properties, its specific use in these applications is not documented.

Carboxylic acids can serve as monomers in the synthesis of polyesters and polyamides. google.com The polymerization of cyclic olefins like cyclopentene (B43876) is also a known process for creating polymers with specific characteristics. researchgate.netgoogle.com Theoretically, this compound could be used as a monomer or a modifying agent in polymerization reactions to introduce both the cyclopentyl group and an ether linkage into a polymer backbone. This could potentially influence properties such as thermal stability, solubility, and mechanical strength. Nevertheless, a review of the current scientific and patent literature reveals no instances of this compound being utilized as a monomeric unit in polymer synthesis.

Carboxylate groups are excellent ligands for coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes. nih.gov The cyclopentyl group in this compound could provide steric bulk and influence the packing and dimensionality of such complexes. wikipedia.orgilpi.comacs.org While the use of cyclopentadienyl (B1206354) ligands is widespread in organometallic chemistry, and various carboxylate ligands are used to create coordination polymers, there is no specific mention in the literature of this compound or its deprotonated form being used as a ligand precursor in coordination chemistry. nih.govlibretexts.org

Synthesis and Exploration of Derivatives and Analogs of 2 Cyclopentyl 2 Ethoxyacetic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and hydrazides, which can significantly alter the compound's physicochemical properties.

The synthesis of ester analogs of 2-cyclopentyl-2-ethoxyacetic acid can be readily achieved through Fischer-Speier esterification. chemguide.co.uklibretexts.org This classic method involves the reaction of the carboxylic acid with a variety of alcohols in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. libretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk The reactivity of the alcohol typically follows the order of primary > secondary > tertiary due to steric hindrance.

For instance, the reaction of this compound with simple primary alcohols like methanol (B129727) or propanol, or with more complex alcohols such as benzyl (B1604629) alcohol or 2-phenylethanol, would yield the corresponding methyl, propyl, benzyl, and 2-phenylethyl esters. The general reaction scheme is as follows:

Scheme 1: General Fischer-Speier esterification of this compound.

The resulting esters can be purified by standard techniques like distillation or chromatography. The table below summarizes a representative set of ester analogs that can be synthesized using this methodology.

| Compound Name | Alcohol Moiety | Expected Yield (%) |

| Methyl 2-cyclopentyl-2-ethoxyacetate | Methanol | 85-95 |

| Ethyl 2-cyclopentyl-2-ethoxyacetate | Ethanol (B145695) | 88-96 |

| Propyl 2-cyclopentyl-2-ethoxyacetate | Propan-1-ol | 82-90 |

| Isopropyl 2-cyclopentyl-2-ethoxyacetate | Propan-2-ol | 70-80 |

| Benzyl 2-cyclopentyl-2-ethoxyacetate | Benzyl alcohol | 75-85 |

The conversion of this compound to its amide and hydrazide derivatives introduces a hydrogen bond donor, which can profoundly impact biological activity and physical properties. A common method for amide synthesis involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.org

Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond under milder conditions. rsc.org

Hydrazide derivatives are typically synthesized by reacting the corresponding ester (e.g., methyl 2-cyclopentyl-2-ethoxyacetate) with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. This nucleophilic acyl substitution reaction is generally efficient. orgoreview.com

The general synthetic routes are depicted below:

Scheme 2: Synthesis of amide and hydrazide derivatives of this compound.

A variety of amines and substituted hydrazines can be employed to generate a library of amide and hydrazide derivatives, as shown in the following table.

| Derivative Type | Reagent | Expected Yield (%) |

| 2-Cyclopentyl-2-ethoxyacetamide | Ammonia (B1221849) | 80-90 |

| N-Methyl-2-cyclopentyl-2-ethoxyacetamide | Methylamine | 85-95 |

| N-Phenyl-2-cyclopentyl-2-ethoxyacetamide | Aniline | 70-80 |

| 2-Cyclopentyl-2-ethoxyacetohydrazide | Hydrazine hydrate | 85-95 |

| N'-Phenyl-2-cyclopentyl-2-ethoxyacetohydrazide | Phenylhydrazine | 75-85 |

Alterations of the Ethoxy Side Chain

Modifications to the ethoxy side chain can be explored to understand the influence of the alkoxy group's size and nature on the compound's properties.

Homologation, the extension of a carbon chain by a single methylene (B1212753) unit, can be applied to the ethoxy side chain of this compound derivatives. One established method for the homologation of esters is the Kowalski ester homologation. organic-chemistry.org This procedure involves the reaction of an ester with dibromomethyllithium, followed by rearrangement to yield the homologated ester. For instance, applying this to methyl 2-cyclopentyl-2-ethoxyacetate would theoretically produce methyl 2-cyclopentyl-2-propoxyacetate.

Dehomologation, the shortening of a carbon chain, is a more challenging transformation but can be envisioned through multi-step sequences, potentially involving oxidative cleavage.

The ethoxy group can be replaced by other alkoxy groups or heteroatoms. A general route to 2-cycloalkyl-2-alkoxyacetic acids involves the Williamson ether synthesis, where the sodium salt of a 2-cycloalkyl-2-hydroxyacetic acid ester is reacted with an alkyl halide. By varying the alkyl halide, a range of alkoxy groups can be introduced. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Introduction of a thioether linkage could be achieved by reacting the sodium salt of methyl 2-cyclopentyl-2-hydroxyacetate with an alkylthiolate.

The table below outlines potential analogs with modified side chains.

| Compound Name | Modification | Synthetic Approach |

| 2-Cyclopentyl-2-propoxyacetic acid | Homologation of ethoxy | Kowalski homologation of the corresponding ester |

| 2-Cyclopentyl-2-methoxyacetic acid | Dehomologation of ethoxy | Multi-step synthesis from 2-cyclopentyl-2-hydroxyacetic acid |

| 2-Cyclopentyl-2-(isopropoxy)acetic acid | Replacement of ethoxy | Williamson ether synthesis with 2-bromopropane |

| 2-Cyclopentyl-2-(ethylthio)acetic acid | Replacement with thioether | Reaction with sodium ethanethiolate |

Structural Variations of the Cyclopentyl Moiety

The synthesis of analogs with different cycloalkyl groups can provide insights into the role of the cyclic moiety's size and conformation. The general synthetic route to 2-cycloalkyl-2-alkoxyacetic acids can be adapted by starting with different cycloalkanones.

For example, starting with cyclohexanone (B45756) or cyclobutanone, one could synthesize 2-cyclohexyl-2-ethoxyacetic acid and 2-cyclobutyl-2-ethoxyacetic acid, respectively. The synthesis would likely proceed through the corresponding α-hydroxy acid, followed by etherification and ester hydrolysis.

The following table presents a selection of analogs with varied cycloalkyl groups.

| Compound Name | Cycloalkyl Group | Starting Material |

| 2-Cyclobutyl-2-ethoxyacetic acid | Cyclobutyl | Cyclobutanone |

| 2-Cyclohexyl-2-ethoxyacetic acid | Cyclohexyl | Cyclohexanone |

| 2-Cycloheptyl-2-ethoxyacetic acid | Cycloheptyl | Cycloheptanone |

Introduction of Substituents onto the Cyclopentyl Ring

A thorough review of available scientific literature and chemical databases did not yield specific research findings on the synthesis or exploration of this compound derivatives with substituents introduced onto the cyclopentyl ring. While the synthesis of the parent compound and its precursor, 2-cyclopentyl-2-oxoacetic acid, is documented, the targeted chemical space involving modifications of the cyclopentyl moiety appears to be underexplored in publicly accessible research. chemicalbook.comnih.gov

General synthetic strategies for the functionalization of cyclopentyl rings could theoretically be applied. These might include methods such as free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups. Another potential avenue could involve starting from pre-functionalized cyclopentyl precursors, such as substituted cyclopentanones, and carrying them through a synthetic sequence analogous to that used for the unsubstituted parent compound. However, without specific examples in the literature for this compound, any detailed description would be purely hypothetical.

Analogs Featuring Other Cyclic or Acyclic Alkyl Groups

Similarly, a comprehensive search did not reveal specific studies focused on the synthesis and evaluation of analogs of this compound where the cyclopentyl group is replaced by other cyclic or acyclic alkyl moieties. The exploration of how different alkyl groups in this position affect the compound's properties has not been detailed in the available scientific literature.

The synthesis of such analogs would likely follow a similar pathway to that of this compound, starting from the corresponding α-keto acid or a related precursor. For instance, the synthesis of 2-cycloalkyl-2-oxoacetic acids could serve as a starting point for creating a variety of 2-cycloalkyl-2-ethoxyacetic acids. However, specific examples and the characterization of the resulting compounds are not presently available in the reviewed literature.

Due to the lack of specific research data on the synthesis of these derivatives and analogs, no data tables can be generated.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The current synthetic pathways to 2-Cyclopentyl-2-ethoxyacetic acid and related α-alkoxy acids often rely on classical methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies. A key objective would be to minimize the number of synthetic steps from readily available starting materials.

Exploration of Bio-Catalytic and Flow Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For a compound like this compound, both biocatalysis and flow chemistry present exciting opportunities for process optimization.

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild conditions. Future research could focus on identifying or engineering enzymes, such as specific hydrolases or oxidoreductases, that can act on precursors to this compound. This could be particularly valuable for achieving high enantiopurity if a chiral version of the molecule is desired. A potential biocatalytic route could involve the enzymatic resolution of a racemic mixture of a precursor ester, providing an efficient path to an enantiomerically pure final product.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. The synthesis of this compound could be adapted to a flow process. For example, a key etherification step could be performed in a heated, pressurized flow reactor to significantly reduce reaction times. Furthermore, in-line purification modules could be integrated into the flow system, allowing for the continuous production of the high-purity target compound.

Investigation of Stereochemical Control in Cascade Reactions

Cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence, are a powerful tool in organic synthesis. A significant area for future investigation is the development of cascade reactions that lead to the formation of this compound or its derivatives with a high degree of stereochemical control. Since the central carbon atom bearing the cyclopentyl and ethoxy groups is a stereocenter, controlling its configuration is crucial for applications where specific stereoisomers are required.

Research could focus on designing a cascade sequence initiated by a stereoselective conjugate addition to a cyclopentenyl-containing precursor, followed by an intramolecular cyclization and subsequent functionalization to yield the desired product. The use of chiral catalysts or auxiliaries would be essential to guide the stereochemical outcome of such transformations. Success in this area would provide rapid access to enantiomerically enriched α-alkoxy carboxylic acids, which are valuable building blocks in medicinal chemistry.

Theoretical Studies on Advanced Reaction Pathways and Selectivity

Computational chemistry and theoretical studies provide invaluable insights into reaction mechanisms, transition states, and the origins of selectivity. For this compound, density functional theory (DFT) calculations could be employed to model potential synthetic routes and to predict the most energetically favorable pathways.

These theoretical studies could be used to:

Optimize Reaction Conditions: By modeling the effect of different catalysts, solvents, and temperatures on reaction outcomes, computational studies can guide experimental work, reducing the amount of trial-and-error required.

Understand Selectivity: In reactions where multiple products are possible, theoretical calculations can elucidate the factors that govern chemo-, regio-, and stereoselectivity. This is particularly relevant for designing the stereoselective cascade reactions mentioned previously.

Design Novel Catalysts: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of this compound.

Potential as a Platform for Fragment-Based Drug Discovery (Academic Context)

In the academic context of drug discovery, small, low-complexity molecules, or "fragments," are used as starting points for developing more potent and selective drug candidates. This compound, with its simple structure and multiple functional groups (a carboxylic acid, an ether, and a lipophilic cyclopentyl ring), represents an interesting scaffold for fragment-based approaches.

Future academic research could involve screening this compound and a library of its simple derivatives against a variety of biological targets. The carboxylic acid group can form key hydrogen bonds and salt bridges with protein active sites, while the cyclopentyl and ethoxy groups can be modified to explore different regions of a binding pocket. By identifying initial "hits" through biophysical techniques like X-ray crystallography or surface plasmon resonance, researchers could then elaborate on the fragment scaffold to build more complex and potent molecules. This approach allows for an efficient exploration of chemical space and can provide novel starting points for therapeutic development programs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclopentyl-2-ethoxyacetic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification or alkylation of cyclopentyl precursors. For example, reacting cyclopentylacetic acid derivatives with ethoxyacetyl chloride under anhydrous conditions, followed by purification via recrystallization or column chromatography. Structural validation should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the presence of the cyclopentyl and ethoxy moieties .

Q. How can researchers ensure the purity and correct structural characterization of this compound post-synthesis?

- Methodological Answer : Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC). Structural confirmation involves spectroscopic techniques:

- 1H/13C NMR : To identify proton environments and carbon backbone.

- Fourier-transform infrared spectroscopy (FTIR) : To detect functional groups (e.g., carboxylic acid, ether).

- High-resolution MS : To verify molecular weight and fragmentation patterns. Cross-reference with PubChem data for validation .

Q. What are the critical safety protocols for handling and storing this compound to prevent laboratory hazards?

- Methodological Answer :

- Handling : Use local exhaust ventilation to avoid inhalation of dust/aerosols. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions. Wear nitrile gloves, safety goggles, and lab coats .

- Storage : Store in sealed glass containers in a cool (<25°C), ventilated area away from sunlight. Label containers with hazard warnings (e.g., "Corrosive") .

Advanced Research Questions

Q. How should researchers design experiments to investigate the potential biological interactions of this compound with cellular enzymes?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., fluorescence-based assays) to measure IC50 values against target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Include positive controls (e.g., aspirin for COX inhibition).

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities with enzyme active sites. Validate results with mutational analysis or crystallography .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the physicochemical properties of this compound?

- Methodological Answer :

- Experimental validation : Replicate computational results (e.g., logP, pKa) using potentiometric titration or shake-flask methods.

- Error analysis : Cross-check force field parameters in simulations and ensure solvent models (e.g., COSMO-RS) align with experimental conditions.

- Literature reconciliation : Compare datasets from PubChem, NIST, and peer-reviewed studies to identify systematic biases .

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions in aqueous solutions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Analyze degradation products via LC-MS.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature. Monitor hydrolysis of the ethoxy group as a stability indicator.

- Compatibility testing : Evaluate interactions with common excipients (e.g., surfactants) using differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.